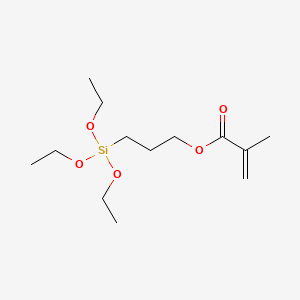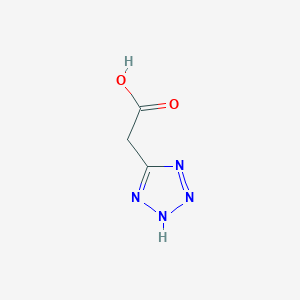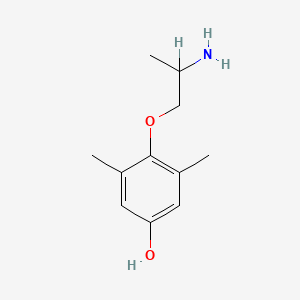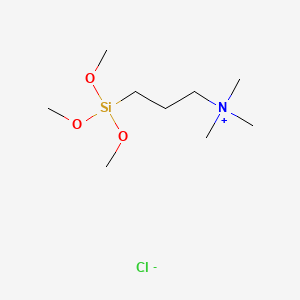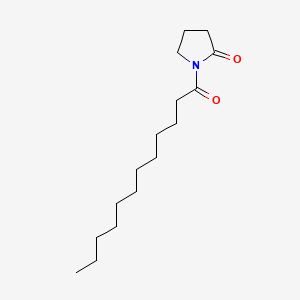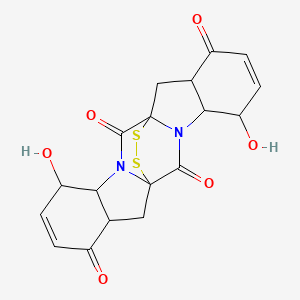
Epicorazine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epicorazine A is a natural product found in Epicoccum nigrum with data available.
Scientific Research Applications
Antibacterial Activity
Epicorazine A, derived from the fungus Podaxis pistillaris, exhibits notable antibacterial properties. This compound, along with its variants Epicorazine B and C, was identified through activity-guided isolation. These compounds have demonstrated effectiveness against several bacteria, including Staphylococcus aureus, Micrococcus flavus, Bacillus subtilis, Proteus mirabilis, Serratia marcescens, and Escherichia coli (Al-Fatimi, Jülich, Jansen, & Lindequist, 2006). Another study isolated Epicorazine C from the basidiomycete Stereum hirsutum, indicating the first isolation of epicorazines from this species, and reinforcing its antibacterial potential (Kleinwächter, Dahse, Luhmann, Schlegel, & Dornberger, 2001).
Antimicrobial and Cytotoxic Activity
Epicorazine A has been identified in various fungi and shown weak to modest antibacterial activity against S. aureus and Haemophilus influenzae. This compound, along with a new tetramic acid called methiosetin, was isolated from the tropical sooty mold Capnodium sp., expanding the potential sources of Epicorazine A (Herath et al., 2012). Another study noted the cytotoxicity of Epicorazine A against the L5178Y mouse lymphoma cell line, highlighting its potential in cancer research (Harwoko et al., 2020).
Role in Fungal Biology
Epicorazine A has been isolated from various endophytic fungi, such as Trichoderma harzianum and Epicoccum nigrum, associated with medicinal plants. These studies not only highlight the antimicrobial and cytotoxic potential of Epicorazine A but also its role in the biology of the fungi producing it (Harwoko et al., 2019).
properties
CAS RN |
62256-05-7 |
|---|---|
Product Name |
Epicorazine A |
Molecular Formula |
C18H16N2O6S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone |
InChI |
InChI=1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2 |
InChI Key |
RCODXLGTKJXDNC-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C=CC2=O)O)N3C14C(=O)N5C6C(CC5(C3=O)SS4)C(=O)C=CC6O |
Canonical SMILES |
C1C2C(C(C=CC2=O)O)N3C14C(=O)N5C6C(CC5(C3=O)SS4)C(=O)C=CC6O |
Other CAS RN |
69176-72-3 62256-05-7 |
synonyms |
epicorazine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



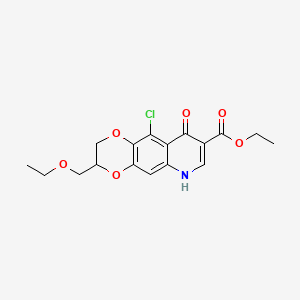
![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)

![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)
![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)
